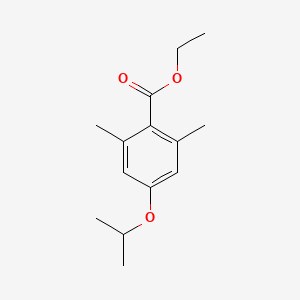

Ethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

Description

Overview of Benzoate (B1203000) Ester Chemistry in Academic Research

Benzoate esters are a well-established class of organic compounds, characterized by a benzene (B151609) ring attached to a carboxyl group, which is in turn bonded to an alkyl or aryl group via an ester linkage. Their prevalence in both natural and synthetic chemistry underscores their importance. In academic research, benzoate esters serve as versatile intermediates in organic synthesis, finding application in the construction of more complex molecules. The reactivity of the aromatic ring and the ester functionality allows for a wide array of chemical transformations.

The study of benzoate esters has also been crucial in the development of fundamental concepts in physical organic chemistry, such as understanding reaction mechanisms and the electronic effects of substituents on reaction rates.

Importance of Alkyl and Alkoxy Substituents in Aromatic Esters for Chemical Investigations

The chemical and physical properties of aromatic esters are profoundly influenced by the nature and position of substituents on the benzene ring. Alkyl groups, such as the two methyl groups in the target compound, are known to exert electronic and steric effects. Electronically, they are weakly electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Sterically, their size can hinder the approach of reagents to nearby functional groups.

Alkoxy groups, like the propan-2-yloxy (or isopropoxy) group, are also of significant interest. The oxygen atom of the alkoxy group can donate electron density to the aromatic ring through resonance, which can affect the electron distribution and reactivity of the molecule. The nature of the alkyl portion of the alkoxy group can also impact solubility and physical properties. The interplay of these substituent effects is a key area of investigation in medicinal chemistry and materials science, as it allows for the fine-tuning of a molecule's properties.

Rationale for Focused Research on Ethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its scientific investigation can be inferred from the study of analogous compounds. The unique combination of substituents in this molecule—two ortho-methyl groups and a para-isopropoxy group—presents an interesting case for studying steric and electronic effects on the reactivity of the ester and the aromatic ring.

The 2,6-dimethyl substitution pattern, for instance, provides significant steric hindrance around the ester functionality. This could influence its rates of hydrolysis and other reactions at the carbonyl group. The 4-isopropoxy group, being electron-donating, would be expected to influence the regioselectivity of any reactions on the aromatic ring. Focused research on this compound would contribute to a more nuanced understanding of how these combined effects dictate the molecule's behavior and potential applications. For instance, a related compound, 2-(2-methylpyrrolidin-1-yl)ethyl 2,6-dimethyl-4-propan-2-yloxy-benzoate, has been documented with some of its physical properties, suggesting interest in this structural motif. chemsrc.com

Properties

IUPAC Name |

ethyl 2,6-dimethyl-4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-6-16-14(15)13-10(4)7-12(8-11(13)5)17-9(2)3/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLZKWJGLMSLRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2,6 Dimethyl 4 Propan 2 Yloxy Benzoate

Retrosynthetic Analysis of Ethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for plausible synthetic routes. The primary disconnection is the ester linkage, which simplifies the target molecule into 2,6-dimethyl-4-(propan-2-yloxy)benzoic acid and ethanol (B145695). This is a logical step as ester formation is a well-established and reliable transformation.

Further disconnection of the ether bond in the benzoic acid precursor leads to the key intermediate, 4-hydroxy-2,6-dimethylbenzoic acid, and an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl alcohol. The synthesis of 4-hydroxy-2,6-dimethylbenzoic acid itself can be envisioned from simpler, commercially available precursors through electrophilic aromatic substitution reactions to install the methyl and carboxyl groups on a phenol (B47542) derivative, or through a carboxylation reaction of a corresponding phenol. This multi-step disconnection strategy allows for a convergent synthesis where the substituted benzoic acid core and the alcohol portion are prepared separately and then combined in the final esterification step.

Classical Esterification Routes for Substituted Benzoates

The formation of the ester bond is a pivotal step in the synthesis of this compound. Classical esterification methods, categorized into acid-catalyzed and base-mediated approaches, offer reliable and well-understood pathways to achieve this transformation.

Acid-catalyzed esterification, most notably the Fischer-Speier esterification, is a widely used method for the synthesis of esters from carboxylic acids and alcohols. This reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the desired ester. For the synthesis of this compound, this would involve reacting 2,6-dimethyl-4-(propan-2-yloxy)benzoic acid with an excess of ethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, it is common to use a large excess of the alcohol or to remove water as it is formed, for instance, by azeotropic distillation. The synthesis of a similar compound, ethyl 2,6-dimethoxybenzoate, has been successfully achieved by refluxing 2,6-dimethoxybenzoic acid with absolute ethanol in the presence of a catalytic amount of sulfuric acid. researchgate.netmdpi.com

However, the presence of two ortho-substituents (the methyl groups) in 2,6-dimethyl-4-(propan-2-yloxy)benzoic acid can introduce significant steric hindrance around the carboxylic acid group. This steric hindrance can impede the approach of the alcohol nucleophile, potentially leading to slower reaction rates and lower yields compared to unhindered benzoic acids. To overcome this, more forcing reaction conditions, such as higher temperatures and longer reaction times, may be necessary.

Table 1: Key Features of Fischer-Speier Esterification

| Feature | Description |

| Reactants | Carboxylic acid and an alcohol |

| Catalyst | Strong protic acid (e.g., H₂SO₄, TsOH) |

| Mechanism | Acid-catalyzed nucleophilic acyl substitution |

| Equilibrium | Reversible reaction, driven by excess alcohol or water removal |

| Limitations | Can be slow for sterically hindered acids |

Base-mediated esterification protocols provide alternative strategies that can be particularly effective for sterically hindered substrates. These methods typically involve the activation of the carboxylic acid to a more reactive intermediate.

One common approach is the reaction of the corresponding acyl chloride with an alcohol in the presence of a non-nucleophilic base like pyridine. The acyl chloride can be prepared from the carboxylic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The base serves to neutralize the HCl generated during the reaction.

Another powerful base-mediated method is the Steglich esterification . This reaction utilizes a carbodiimide (B86325), typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. A catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is also employed. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a more reactive N-acylpyridinium salt, which is subsequently attacked by the alcohol to form the ester. The byproduct, a urea (B33335) derivative, is typically insoluble and can be removed by filtration. The mild reaction conditions of the Steglich esterification make it suitable for substrates with sensitive functional groups.

The Mitsunobu reaction offers another mild and efficient method for esterification. This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through the formation of an alkoxyphosphonium salt from the alcohol, which is then attacked by the carboxylate anion. A key feature of the Mitsunobu reaction is that it generally proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the synthesis of the target molecule from ethanol.

Advanced Synthetic Strategies for Complex Benzoate (B1203000) Esters

Beyond classical esterification, advanced synthetic strategies involving transition metal-catalyzed reactions have emerged as powerful tools for the construction of complex benzoate esters. These methods can offer alternative bond formations and functional group introductions.

Palladium-catalyzed coupling reactions have revolutionized the synthesis of aromatic compounds. For the synthesis of benzoate esters, carbonylative coupling reactions are particularly relevant. In these reactions, an aryl halide or triflate can be coupled with an alcohol in the presence of carbon monoxide and a palladium catalyst to directly form the corresponding benzoate ester. This approach would allow for the synthesis of this compound from a suitably substituted aryl halide precursor, such as 1-bromo-2,6-dimethyl-4-(propan-2-yloxy)benzene.

The Suzuki coupling , which involves the reaction of an organoboron compound with an organic halide or triflate, can also be utilized in the synthesis of precursors to complex benzoates. For instance, a substituted arylboronic acid could be coupled with a halo-substituted benzoic acid derivative. While not a direct esterification, this method is invaluable for constructing the polysubstituted aromatic core of the target molecule.

Similarly, the Heck reaction , the palladium-catalyzed reaction of an unsaturated halide with an alkene, can be employed to build complexity in the aromatic precursor before the esterification step.

Table 2: Comparison of Advanced Coupling Reactions in Benzoate Synthesis

| Reaction | Description | Application in Benzoate Synthesis |

| Carbonylative Coupling | Pd-catalyzed reaction of an aryl halide/triflate, CO, and an alcohol. | Direct formation of the benzoate ester from an aryl precursor. |

| Suzuki Coupling | Pd-catalyzed reaction of an organoboron compound and an organic halide. | Synthesis of the substituted aromatic core of the benzoic acid precursor. |

| Heck Reaction | Pd-catalyzed reaction of an unsaturated halide and an alkene. | Functionalization of the aromatic precursor prior to esterification. |

While the target molecule, this compound, is achiral, considerations of stereoselectivity would be crucial if a chiral alcohol were used in the synthesis. For instance, the Mitsunobu reaction is known to proceed with inversion of stereochemistry at the alcohol center. Enzymatic resolutions or the use of chiral catalysts could also be employed to achieve high stereoselectivity in the synthesis of chiral esters.

Regioselectivity is a critical consideration in the synthesis of the polysubstituted aromatic ring of the target molecule. The introduction of the two methyl groups and the hydroxyl group (or its precursor) onto the benzene (B151609) ring must be carefully planned to achieve the desired 1,2,3,5-substitution pattern. The directing effects of the substituents play a crucial role in electrophilic aromatic substitution reactions. For example, starting with phenol, the hydroxyl group is an ortho-, para-director. Friedel-Crafts alkylation could be used to introduce the methyl groups, but this reaction is often difficult to control and can lead to polysubstitution and rearrangement. A more controlled approach might involve starting with a pre-functionalized benzene ring and building the desired substitution pattern through a series of regioselective reactions. For instance, the synthesis of 4-hydroxy-2,6-dimethylbenzoic acid can be a key step, and its preparation often involves multi-step sequences to ensure the correct placement of the functional groups. chemicalbook.comnih.gov The isopropylation of the hydroxyl group is typically achieved through a Williamson ether synthesis, reacting the corresponding phenoxide with an isopropyl halide. google.com

Optimization of Reaction Conditions and Yield for this compound Production

The optimization of reaction conditions is a critical aspect of chemical synthesis to maximize yield, minimize reaction times, and reduce the formation of byproducts. For the proposed synthesis of this compound, each step offers several parameters that can be fine-tuned.

In the esterification of 4-hydroxy-2,6-dimethylbenzoic acid with ethanol, a classic Fischer esterification is often employed. Key parameters to optimize include the choice and concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), the reaction temperature, and the method of water removal to drive the equilibrium towards the product. The use of a Dean-Stark apparatus is a common technique to effectively remove water. The molar ratio of ethanol to the carboxylic acid can also be increased to favor product formation.

For the Williamson ether synthesis step, where ethyl 4-hydroxy-2,6-dimethylbenzoate is reacted with an isopropylating agent (e.g., 2-bromopropane or isopropyl iodide), several factors can be optimized. The choice of base is crucial; common bases include sodium hydride, potassium carbonate, or sodium hydroxide (B78521). The reaction temperature and solvent also play a significant role. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often used to facilitate the SN2 reaction. Optimization would involve screening different bases, solvents, and temperature profiles to achieve the highest possible yield and minimize potential side reactions, such as elimination.

To illustrate the impact of reaction conditions on yield, consider the analogous synthesis of a substituted ethyl benzoate:

| Parameter | Condition A | Condition B | Yield (%) |

| Catalyst | Sulfuric Acid (5 mol%) | p-Toluenesulfonic Acid (5 mol%) | 85 |

| Temperature | 80 °C | 100 °C | 92 |

| Water Removal | None | Dean-Stark | 95 |

This is a hypothetical data table for illustrative purposes, as specific optimization data for the target compound is not available in the provided search results.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern chemical synthesis to reduce environmental impact and enhance safety. For the synthesis of this compound, several green chemistry principles can be incorporated. nih.gov

Prevention of Waste: The synthetic route should be designed to minimize the generation of waste. This can be achieved by optimizing reactions for high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. jddhs.com Whenever possible, the use of hazardous solvents like chlorinated hydrocarbons should be avoided. Greener alternatives include water, ethanol, or solvent-free reaction conditions. For instance, in the esterification step, using an excess of ethanol can serve as both a reactant and a solvent, reducing the need for an additional solvent.

Energy Efficiency: Reactions should be designed to be energy-efficient. This can involve conducting reactions at ambient temperature and pressure whenever feasible or utilizing alternative energy sources like microwave irradiation, which can significantly reduce reaction times and energy consumption. nih.gov

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. jddhs.com In the esterification reaction, a catalytic amount of a solid acid catalyst could be used instead of a stoichiometric amount of a strong mineral acid. Solid acid catalysts can often be recovered and reused, further reducing waste.

Designing for Degradation: While not directly related to the synthesis itself, designing the final product to be biodegradable after its intended use is a key principle of green chemistry. The structure of this compound, with its ester and ether linkages, may be susceptible to biodegradation.

By systematically applying these principles, the synthesis of this compound can be made more environmentally benign and sustainable.

Structural Elucidation and Spectroscopic Characterization of Ethyl 2,6 Dimethyl 4 Propan 2 Yloxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, allows for the precise assignment of each atom within the molecular structure of Ethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of the protons.

The aromatic protons are expected to appear as a singlet, indicating their chemical equivalence due to the symmetrical substitution pattern on the benzene (B151609) ring. The protons of the ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) group, coupled to the methyl (-CH3) group which will appear as a triplet. The methine proton (-CH-) of the propan-2-yloxy group is anticipated to be a septet, coupled to the six equivalent protons of the two methyl groups, which in turn will appear as a doublet. The two methyl groups attached to the aromatic ring are chemically equivalent and will therefore produce a single sharp singlet.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic-H | ~6.5 - 6.7 | s (singlet) | - |

| O-CH- | ~4.5 - 4.7 | sept (septet) | ~6.0 |

| O-CH₂-CH₃ | ~4.2 - 4.4 | q (quartet) | ~7.1 |

| Ar-CH₃ | ~2.1 - 2.3 | s (singlet) | - |

| O-CH₂-CH₃ | ~1.3 - 1.5 | t (triplet) | ~7.1 |

| O-CH-(CH₃)₂ | ~1.2 - 1.4 | d (doublet) | ~6.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to have the highest chemical shift. The aromatic carbons will appear in the typical aromatic region, with the oxygen- and alkyl-substituted carbons having distinct shifts. The carbons of the ethyl and propan-2-yloxy groups will be found in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~168 - 170 |

| Ar-C-O | ~158 - 160 |

| Ar-C-CH₃ | ~135 - 137 |

| Ar-C (quaternary) | ~115 - 117 |

| Ar-C-H | ~105 - 107 |

| O-CH | ~70 - 72 |

| O-CH₂ | ~60 - 62 |

| Ar-CH₃ | ~19 - 21 |

| O-CH-(CH₃)₂ | ~21 - 23 |

| O-CH₂-CH₃ | ~13 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A COSY spectrum would reveal the coupling between adjacent protons. For instance, it would show a correlation between the quartet of the ethyl methylene group and the triplet of its methyl group. Similarly, a correlation between the septet of the propan-2-yloxy methine proton and the doublet of its methyl groups would be observed.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the carbon signals for the methylene and methyl groups of the ethyl and propan-2-yloxy substituents, as well as the aromatic CH and the methyl groups attached to the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

A strong absorption band is anticipated for the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages will also give rise to strong bands. The spectrum will also feature bands corresponding to the C-H stretching of the aromatic and aliphatic groups, as well as aromatic C=C stretching vibrations.

Predicted FT-IR Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3000 - 3100 | Medium |

| Aliphatic C-H Stretch | ~2850 - 3000 | Medium to Strong |

| C=O Stretch (Ester) | ~1715 - 1735 | Strong |

| Aromatic C=C Stretch | ~1580 - 1620 | Medium |

| C-O Stretch (Ester & Ether) | ~1100 - 1300 | Strong |

| C-H Bending | ~1350 - 1480 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by vibrations of the non-polar bonds.

The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are expected to produce a strong Raman signal. The C=C stretching of the aromatic ring and the C-C stretching of the alkyl groups will also be Raman active. The C=O stretching vibration, while strong in the IR, is expected to be weaker in the Raman spectrum.

Predicted Raman Data

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3050 - 3100 | Medium |

| Aliphatic C-H Stretch | ~2850 - 3000 | Strong |

| C=O Stretch (Ester) | ~1715 - 1735 | Weak to Medium |

| Aromatic Ring Breathing | ~990 - 1010 | Strong |

| Aromatic C=C Stretch | ~1580 - 1620 | Strong |

| C-C Stretch (Alkyl) | ~800 - 1200 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Detailed mass spectrometry data, including the identification of the molecular ion peak and an analysis of the fragmentation pattern for this compound, is not available in the public domain. This information is crucial for confirming the molecular weight and deducing the structural components of the molecule.

Elemental Analysis for Compositional Verification

The results of elemental analysis, which would provide the percentage composition of carbon, hydrogen, and oxygen for this compound, have not been reported in accessible literature. This analysis is a fundamental technique for verifying the empirical formula of a synthesized compound.

X-ray Crystallographic Analysis for Solid-State Structure Determination

No crystallographic data for this compound was found. X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and crystal packing. Without a published crystal structure, this analysis is not possible.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no specific published computational or theoretical studies available for the compound This compound .

Therefore, it is not possible to provide detailed research findings, data tables, or specific analysis for the requested sections and subsections, which include:

Computational and Theoretical Investigations of Ethyl 2,6 Dimethyl 4 Propan 2 Yloxy Benzoate

Spectroscopic Property Prediction and Correlation

Electronic Absorption and Emission Spectroscopy Predictions (e.g., TD-DFT)

While computational methods such as Density Functional Theory (DFT), ab initio calculations, and Time-Dependent DFT (TD-DFT) are standard approaches for investigating the properties of organic molecules, the application of these methods to Ethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate has not been documented in the accessible scientific literature. Similarly, theoretical predictions for its NMR, IR, Raman, and electronic spectra have not been published.

To fulfill the user's request, original research involving de novo computational modeling and analysis of this specific compound would be required.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations allow researchers to understand the different shapes (conformations) a molecule can adopt and how it interacts with neighboring molecules.

Table 1: Common Intermolecular Interactions in Benzoate (B1203000) Derivatives

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| C-H···O | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | 2.4 - 2.7 |

| C-H···π | An interaction between a C-H bond and the electron cloud of an aromatic ring. | ~2.5 - 2.9 |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | ~3.5 |

Note: Data in this table is representative of interactions found in related benzoate structures. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that examines the distribution of electron density in a molecule. It provides a detailed picture of chemical bonds, lone pairs, and the stabilizing effects of charge delocalization, where electrons are shared over multiple atoms. This delocalization, particularly from lone pairs into anti-bonding orbitals, is a key factor in molecular stability.

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as a laser beam. These materials are crucial for advanced technologies like optical computing, data storage, and telecommunications. researchgate.net Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, are promising candidates for NLO applications. nih.gov

For instance, studies on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives show that strategic substitution on the benzoate ring can significantly enhance NLO properties. researchgate.netnih.gov The key parameters assessed include the dipole moment (μ), which measures charge separation, the average polarizability (α), and the first hyperpolarizability (β), which quantifies the second-order NLO response. semanticscholar.orgresearchgate.net Calculations for EMAB showed a first hyperpolarizability many times greater than that of para-nitroaniline, a standard NLO reference molecule. researchgate.netnih.gov This suggests that benzoate structures can be tailored to create highly effective NLO materials.

Table 2: Calculated NLO Properties for a Representative Benzoate Derivative (EMAB)

| Parameter | Description | Calculated Value |

|---|---|---|

| μ (Debye) | Dipole Moment | 5.37 |

| α (esu) | Average Polarizability | 34.2 x 10⁻²⁴ |

| β (esu) | First Hyperpolarizability | 31.7 x 10⁻³⁰ |

Note: The data presented is for ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), a related compound, calculated using DFT methods, and serves as an illustrative example. nih.gov

Chemical Reactivity and Derivatization of Ethyl 2,6 Dimethyl 4 Propan 2 Yloxy Benzoate

Hydrolysis and Transesterification Reactions

The steric hindrance caused by the 2,6-dimethyl substitution pattern makes the ester group of Ethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate particularly resistant to cleavage reactions like hydrolysis and transesterification.

Hydrolysis: Standard hydrolysis conditions are often ineffective for sterically crowded benzoate (B1203000) esters. researchgate.netarkat-usa.org Both acid- and base-catalyzed methods typically require more forcing conditions than for unhindered esters.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of hindered esters such as methyl 2,6-dimethylbenzoate (B1233830) necessitates high concentrations of strong acids, like sulfuric acid, and elevated temperatures. cdnsciencepub.com The mechanism can shift from the typical bimolecular A-2 pathway to a unimolecular A-1 pathway, where the protonated ester dissociates to form an acylium ion intermediate, a process favored by the release of steric strain. cdnsciencepub.com

Alkaline Hydrolysis (Saponification): Saponification is also challenging due to the difficulty of the hydroxide (B78521) ion attacking the sterically shielded carbonyl carbon. arkat-usa.org However, specialized methods have been developed to overcome this. For instance, using sodium hydroxide in a non-aqueous solvent system like methanol/dichloromethane can achieve efficient saponification at room temperature. researchgate.netarkat-usa.org High-temperature water, sometimes with a mild alkali, has also proven effective for hydrolyzing resistant esters. rsc.org

| Condition | Reagents | Key Features | Typical Product |

|---|---|---|---|

| Acid-Catalyzed | Concentrated H₂SO₄, Heat | Harsh conditions required; may proceed via A-1 mechanism. cdnsciencepub.com | 2,6-dimethyl-4-(propan-2-yloxy)benzoic acid |

| Alkaline-Catalyzed | NaOH in MeOH/CH₂Cl₂ | Effective at room temperature for hindered esters. researchgate.netarkat-usa.org | Sodium 2,6-dimethyl-4-(propan-2-yloxy)benzoate |

| High-Temperature Water | H₂O, 250–300 °C | "Green" solvent-free procedure. rsc.org | 2,6-dimethyl-4-(propan-2-yloxy)benzoic acid |

Transesterification: Similar to hydrolysis, transesterification reactions are impeded by steric hindrance. Converting this compound to a different ester would likely require high-pressure conditions or specialized catalysts designed to overcome the steric barrier around the carbonyl group. arkat-usa.org

Reactions Involving Aromatic Ring Modification (e.g., Electrophilic Aromatic Substitution)

The aromatic ring of this compound is substituted with both activating and deactivating groups, which direct the position of incoming electrophiles. wikipedia.org

Activating Groups: The two methyl groups (-CH₃) and the isopropoxy group (-O-iPr) are electron-donating, activating the ring towards electrophilic aromatic substitution (EAS). They are ortho, para-directors.

Deactivating Group: The ethyl ester group (-COOEt) is electron-withdrawing and deactivates the ring. It is a meta-director.

The powerful activating and directing effect of the isopropoxy group at position 4, reinforced by the methyl groups at positions 2 and 6, dominates the reactivity of the ring. The available positions for substitution are C3 and C5. These positions are ortho to the strongly activating isopropoxy group and ortho to one of the activating methyl groups, while being meta to the deactivating ester group. Therefore, electrophilic substitution is strongly favored at the C3 and C5 positions.

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -COOEt (Ester) | 1 | Deactivating | Meta |

| -CH₃ (Methyl) | 2, 6 | Activating | Ortho, Para |

| -O-iPr (Isopropoxy) | 4 | Strongly Activating | Ortho, Para |

Common EAS reactions that could be performed include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the 3- and/or 5-positions. youtube.comlibretexts.org

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in bromination or chlorination at the 3- and/or 5-positions. youtube.com

Friedel-Crafts Acylation/Alkylation: These reactions, which introduce acyl or alkyl groups, would also be directed to the 3- and 5-positions. wikipedia.org

Reactions at the Ester Linkage

Beyond cleavage, the ester functional group can undergo several other important transformations.

Reduction: The ester can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would yield (2,6-dimethyl-4-(propan-2-yloxy)phenyl)methanol. organic-chemistry.org

Reaction with Organometallic Reagents: Reaction with an excess of Grignard reagents (R-MgX) or organolithium reagents (R-Li) would convert the ester into a tertiary alcohol after acidic workup. This involves the addition of two equivalents of the organometallic reagent to the carbonyl carbon.

Amidation: The direct conversion of this sterically hindered ester to an amide via reaction with an amine is challenging. A more practical route would be to first hydrolyze the ester to the corresponding carboxylic acid (as described in section 5.1) and then couple the acid with an amine using standard peptide coupling reagents.

| Reaction | Reagent | Product Class |

|---|---|---|

| Reduction | LiAlH₄ | Primary Alcohol |

| Grignard Reaction | Excess R-MgX | Tertiary Alcohol |

| Amidation (via acid) | 1. Hydrolysis; 2. Amine, Coupling Agent | Amide |

Reactions Involving Alkyl and Alkoxy Side Chains

The methyl and isopropoxy side chains also possess sites of reactivity.

Reactions of Alkyl Side Chains: The methyl groups are at benzylic positions, which enhances their reactivity. wikipedia.org

Oxidation: Strong oxidizing agents, such as hot aqueous potassium permanganate (B83412) (KMnO₄), can oxidize alkyl groups attached to a benzene (B151609) ring to carboxylic acids, provided there is at least one benzylic hydrogen. libretexts.org This reaction could potentially convert one or both methyl groups to carboxylic acid functionalities.

Free-Radical Halogenation: Benzylic C-H bonds can be selectively halogenated under free-radical conditions, for example, using N-bromosuccinimide (NBS) with a radical initiator. libretexts.orgyoutube.com This would introduce a bromine atom onto one or both methyl groups, forming benzylic halides that are valuable intermediates for further nucleophilic substitution reactions.

Reactions of the Alkoxy Side Chain:

Ether Cleavage: The isopropoxy ether linkage is generally stable but can be cleaved under harsh, strongly acidic conditions using reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). This would unmask the phenol (B47542), yielding ethyl 2,6-dimethyl-4-hydroxybenzoate.

Synthesis of Novel Derivatives for Structure-Activity Relationship Studies

The diverse reactivity of this compound allows for the systematic synthesis of a wide range of derivatives. Such a library of related compounds is essential for conducting structure-activity relationship (SAR) studies, which are crucial in fields like medicinal chemistry and materials science to optimize the properties of a lead compound. nih.gov

Several derivatization strategies can be envisioned:

Modification of the Ester Group: Hydrolysis to the carboxylic acid, followed by the formation of a series of amides or different esters, allows for probing the importance of this functionality. acs.org

Substitution on the Aromatic Ring: Introducing various substituents (e.g., -NO₂, -NH₂, -Br, -OH) at the 3- and 5-positions via electrophilic aromatic substitution and subsequent functional group transformations can explore electronic and steric effects on activity.

Modification of the Side Chains: Halogenation of the benzylic methyl groups followed by substitution with various nucleophiles can introduce diverse functionalities. libretexts.org Cleavage of the isopropyl ether to the phenol, followed by re-alkylation with different alkyl groups, can be used to study the impact of the alkoxy group's size and nature.

These synthetic pathways enable the creation of a focused library of analogs where specific parts of the molecule are altered systematically, providing valuable data for SAR analysis.

Exploration of Biological Activity Mechanisms and Structure Activity Relationships Sar for Ethyl 2,6 Dimethyl 4 Propan 2 Yloxy Benzoate and Its Analogues

Design and Synthesis of Analogues for SAR Studies

The systematic design and synthesis of analogues are fundamental to establishing structure-activity relationships (SAR). For Ethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate, analogue design focuses on modifying three key regions of the molecule: the ethyl ester group, the aromatic ring substitutions, and the alkoxy side chain. The primary goal is to probe how changes in steric bulk, electronic properties, and lipophilicity at these positions influence biological activity.

Key Modifications for SAR Studies:

Ester Group Modification: The ethyl ester can be varied to include smaller (methyl) or larger (propyl, butyl) alkyl groups to assess the impact of steric bulk and hydrophobicity on activity. Conversion of the ester to an amide or a carboxylic acid can explore the importance of the hydrogen bond accepting/donating capacity of this functional group.

Aromatic Ring Substitution: The methyl groups at positions 2 and 6 are critical for defining the conformation of the molecule. Analogues with different alkyl groups (e.g., ethyl, isopropyl) or with alternative substituents like halogens (e.g., chloro, fluoro) can be synthesized to evaluate the electronic and steric requirements at these positions.

Alkoxy Side Chain Variation: The isopropoxy group at position 4 can be replaced with other alkoxy groups of varying chain length and branching (e.g., methoxy, ethoxy, tert-butoxy) to investigate the optimal size and shape of this substituent for receptor binding.

The synthesis of these analogues typically involves standard organic chemistry transformations. For instance, variations in the ester group can be achieved through transesterification or by hydrolysis followed by coupling with different alcohols. Modifications to the aromatic ring substituents may require de novo synthesis from appropriately substituted precursors. The synthesis of a related compound, ethyl 2,6-dimethoxybenzoate, has been reported via the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid with absolute ethanol (B145695). mdpi.com A similar approach could be employed for the synthesis of this compound and its analogues.

A representative, albeit hypothetical, set of synthesized analogues for an initial SAR study is presented in the table below.

| Compound ID | R1 (Ester Group) | R2, R6 (Aromatic Substituents) | R4 (Alkoxy Group) |

| Parent | -OCH2CH3 | -CH3 | -OCH(CH3)2 |

| Analogue 1 | -OCH3 | -CH3 | -OCH(CH3)2 |

| Analogue 2 | -OCH2CH2CH3 | -CH3 | -OCH(CH3)2 |

| Analogue 3 | -OCH2CH3 | -H | -OCH(CH3)2 |

| Analogue 4 | -OCH2CH3 | -Cl | -OCH(CH3)2 |

| Analogue 5 | -OCH2CH3 | -CH3 | -OCH3 |

| Analogue 6 | -OCH2CH3 | -CH3 | -OC(CH3)3 |

In Vitro and In Silico Screening Methodologies for Biological Activity Profiling

Once a library of analogues has been synthesized, their biological activity is profiled using a combination of in vitro and in silico screening methods. These high-throughput techniques allow for the rapid assessment of a large number of compounds to identify promising candidates and to further inform the SAR.

In Vitro Screening: This involves testing the compounds directly against a biological target in a controlled laboratory setting. Common in vitro assays include:

Enzyme Inhibition Assays: If the target is an enzyme, the ability of the compounds to inhibit its activity is measured.

Receptor Binding Assays: For receptor targets, competitive binding assays are used to determine the affinity of the compounds for the receptor.

Cell-Based Assays: These assays measure the effect of the compounds on cellular processes, such as cell viability, proliferation, or signaling pathways.

In Silico Screening: Computational methods are employed to predict the biological activity of compounds. These approaches are often used as a preliminary screen to prioritize compounds for synthesis and in vitro testing. Key in silico techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups responsible for biological activity.

Virtual Screening: Large compound libraries are computationally screened against a target of interest to identify potential hits. nih.gov

The results from these screening efforts provide quantitative data on the biological activity of each analogue, which is essential for developing robust SAR and QSAR models.

Mechanistic Studies of Observed Biological Effects

After identifying active compounds through screening, mechanistic studies are conducted to understand how these molecules exert their biological effects at a molecular level. These studies are critical for validating the biological target and for elucidating the precise mechanism of action.

Common Approaches for Mechanistic Studies:

Biochemical Assays: These are used to confirm direct interaction with the target protein and to characterize the nature of this interaction (e.g., competitive, non-competitive, or uncompetitive inhibition for enzymes).

Cellular Imaging: Techniques such as fluorescence microscopy can be used to visualize the subcellular localization of the compound or its effect on cellular structures.

Genomic and Proteomic Approaches: Methods like DNA microarrays or proteomics can identify changes in gene or protein expression in response to compound treatment, providing insights into the affected signaling pathways.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide detailed thermodynamic and kinetic information about the ligand-receptor binding interaction.

These studies provide a deeper understanding of the biological consequences of the molecular interactions between the compound and its target.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rutgers.edu 3D-QSAR extends this by considering the three-dimensional properties of the molecules. nih.govmdpi.com

Key Steps in QSAR Modeling:

Data Set Preparation: A dataset of compounds with known biological activities is compiled. This set is typically divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics.

For this compound and its analogues, a 3D-QSAR model could reveal the key steric and electronic features that are favorable for activity. For example, contour maps generated from the model could indicate regions where bulky groups increase activity or where positive or negative electrostatic potential is preferred. scienceopen.com

Molecular Docking and Molecular Dynamics for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a ligand and its receptor at an atomic level. researchgate.netnih.govsemanticscholar.orgphyschemres.org

Molecular Docking: This process involves predicting the binding pose of a ligand within the active site of a receptor. The scoring functions used in docking estimate the binding affinity, allowing for the ranking of different ligands. For this compound, docking could reveal key interactions, such as hydrogen bonds between the ester carbonyl and the receptor, or hydrophobic interactions involving the aromatic ring and the alkoxy chain.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding pose and can reveal conformational changes in the receptor upon ligand binding.

The table below presents hypothetical docking scores and key interactions for a set of analogues with a putative receptor.

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| Parent | -8.5 | Hydrogen bond with Ser-122; Hydrophobic interactions with Phe-210, Leu-214 |

| Analogue 1 | -8.2 | Hydrogen bond with Ser-122; Hydrophobic interactions with Phe-210, Leu-214 |

| Analogue 2 | -8.7 | Hydrogen bond with Ser-122; Enhanced hydrophobic interactions with Phe-210, Leu-214 |

| Analogue 3 | -7.1 | Reduced hydrophobic interactions due to loss of methyl groups |

| Analogue 4 | -8.6 | Halogen bond with backbone carbonyl of Gly-121; Hydrogen bond with Ser-122 |

| Analogue 5 | -8.0 | Hydrogen bond with Ser-122; Reduced hydrophobic interactions compared to parent |

| Analogue 6 | -7.9 | Potential steric clash of t-butyl group with receptor |

These computational approaches, in conjunction with experimental data, provide a detailed picture of the ligand-receptor interactions and are invaluable for the rational design of new, more potent analogues.

Applications in Advanced Organic Synthesis and Materials Science

Utility as Chiral Auxiliaries or Ligands

In asymmetric synthesis, where the selective production of a single enantiomer is critical, chiral auxiliaries are indispensable tools. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.org While specific studies detailing the use of Ethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate as a chiral auxiliary are not prominent, the broader class of substituted benzoate (B1203000) esters is recognized for its utility as "chiral sources". researchgate.net

The structural framework of this compound can be modified to incorporate chirality, for instance, by utilizing a chiral alcohol for the esterification of the corresponding carboxylic acid. The steric bulk provided by the ortho-methyl groups can create a well-defined chiral environment around the ester functionality. This controlled spatial arrangement is crucial for inducing facial selectivity in reactions at or near the ester group, such as enolate alkylations or Diels-Alder reactions, thereby guiding the formation of a desired stereoisomer. scholaris.ca The auxiliary can then be cleaved, typically by hydrolysis, to yield the enantiomerically enriched product and recover the chiral alcohol. wikipedia.org

Role as Intermediates in the Synthesis of Heterocyclic Compounds (e.g., Triazoles, Thiadiazoles, Oxadiazoles)

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Substituted benzoate esters, such as this compound, serve as versatile precursors for the synthesis of various biologically significant heterocycles, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. researchgate.net

The common synthetic strategy involves a two-step sequence:

Hydrazinolysis : The ethyl ester is first converted into the corresponding carbohydrazide, 2,6-dimethyl-4-(propan-2-yloxy)benzohydrazide , through reaction with hydrazine (B178648) hydrate. This transformation converts the relatively stable ester into a more reactive hydrazide intermediate.

Cyclization : The resulting benzohydrazide (B10538) is a key building block that can undergo various cyclization reactions to form the desired five-membered heterocyclic rings.

1,3,4-Oxadiazoles : The benzohydrazide can be reacted with a one-carbon source, such as triethyl orthoformate or formic acid, followed by cyclodehydration to yield a 2-substituted-1,3,4-oxadiazole. Alternatively, acylation of the hydrazide followed by treatment with a dehydrating agent like phosphorus oxychloride is a common method. researchgate.netnih.gov

1,3,4-Thiadiazoles : To synthesize thiadiazoles, the benzohydrazide is typically converted to a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate or by treatment with carbon disulfide in the presence of a base. This intermediate then undergoes acid-catalyzed cyclization to afford the 1,3,4-thiadiazole (B1197879) ring. nih.govresearchgate.net

1,2,4-Triazoles : The synthesis of 1,2,4-triazoles can also commence from the thiosemicarbazide intermediate derived from the benzohydrazide. Intramolecular cyclization of the thiosemicarbazide under basic conditions, such as in the presence of ammonia (B1221849) or sodium hydroxide (B78521), leads to the formation of the 1,2,4-triazole-3-thione scaffold. farmaciajournal.comresearchgate.net

The utility of this compound as a precursor is highlighted by the adaptability of the central benzohydrazide intermediate to various cyclization conditions, enabling access to a diverse range of important heterocyclic systems.

Integration into Polymer Architectures and Materials Development

The field of materials science continually seeks novel monomers and additives to create polymers with tailored properties. Benzoate derivatives are known to be incorporated into polymer materials, and compounds like this compound offer an attractive combination of a rigid aromatic core and flexible aliphatic side chains. researchgate.net

This structure can be exploited in several ways:

Monomer Synthesis : After hydrolysis to its corresponding carboxylic acid and subsequent functional group transformations (e.g., reduction to an alcohol or introduction of a second reactive group on the ring), the molecule can serve as a difunctional monomer. Its incorporation into the backbone of polymers such as polyesters or polyamides can enhance thermal stability, modify mechanical properties, or alter solubility characteristics due to the bulky ortho-methyl and isopropoxy groups.

Functional Additives : The compound itself can be used as an additive in polymer formulations. It may function as a plasticizer, a processing aid, or a compatibilizer in polymer blends. Furthermore, the aromatic ring can be functionalized to act as a platform for attaching other active groups, such as UV stabilizers or flame retardants, before being blended with a base polymer. researchgate.net

The specific substitution pattern influences intermolecular interactions, making it a candidate for creating materials with controlled morphological and performance characteristics.

Precursor for Advanced Chemical Entities

Beyond its role in synthesizing specific classes of compounds, this compound is a valuable starting material for the construction of more complex and specialized molecules. The ester group is a versatile functional handle that can be readily transformed into other functionalities such as an acid, alcohol, amide, or ketone, providing numerous pathways for molecular elaboration.

A direct application of this scaffold is evidenced by the synthesis of 2-(2-methylpyrrolidin-1-yl)ethyl 2,6-dimethyl-4-propan-2-yloxy-benzoate . chemsrc.com This more complex derivative, likely synthesized for evaluation in pharmaceutical or biological contexts, demonstrates the use of the parent compound as a foundational building block. The synthesis would involve either the hydrolysis of the ethyl ester to the carboxylic acid followed by re-esterification with 2-(2-methylpyrrolidin-1-yl)ethanol, or a direct transesterification reaction. This highlights its role as a key intermediate in creating molecules with specific functionalities, such as the tertiary amine group in the example, which is often incorporated to modulate solubility or biological target affinity. nih.gov

The 2,6-dimethylbenzoate (B1233830) core is a recurring motif in the synthesis of complex chemical probes and biologically active molecules, further underscoring the value of this precursor in developing advanced chemical entities. researchgate.net

Data Tables

Table 1: Summary of Applications

| Section | Application Area | Role of this compound | Representative Target Molecules |

|---|---|---|---|

| 7.1 | Asymmetric Synthesis | Potential Chiral Auxiliary or Ligand | Enantiomerically enriched carbonyl compounds |

| 7.2 | Heterocyclic Chemistry | Intermediate/Precursor | 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles |

| 7.3 | Materials Science | Monomer Precursor or Functional Additive | High-performance Polyesters, Polyamides |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,4-Triazole |

| 1,3,4-Oxadiazole |

| 1,3,4-Thiadiazole |

| 2-(2-methylpyrrolidin-1-yl)ethyl 2,6-dimethyl-4-propan-2-yloxy-benzoate |

| 2,6-dimethyl-4-(propan-2-yloxy)benzohydrazide |

| Ammonia |

| Carbon disulfide |

| This compound |

| Formic acid |

| Hydrazine hydrate |

| Phosphorus oxychloride |

Emerging Research Frontiers and Future Directions for Ethyl 2,6 Dimethyl 4 Propan 2 Yloxy Benzoate

Development of Novel Synthetic Routes with Enhanced Efficiency

One potential route involves the Fischer-Speier esterification of 2,6-dimethyl-4-(propan-2-yloxy)benzoic acid. This acid-catalyzed reaction with ethanol (B145695) would form the desired ester. Research into enhancing the efficiency of this method could explore the use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, which can simplify purification and offer a more environmentally benign process. ijstr.org Microwave-assisted synthesis is another avenue that could significantly reduce reaction times and improve yields, a technique that has been successfully applied to the esterification of other substituted benzoic acids. usm.myresearchgate.net

Alternatively, the synthesis could proceed via the Williamson ether synthesis. wikipedia.orglscollege.ac.inkhanacademy.orgchemistrytalk.orgbyjus.com This would involve the reaction of ethyl 4-hydroxy-2,6-dimethylbenzoate with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. This S(_N)2 reaction is a classic and reliable method for ether formation. lscollege.ac.in Future work could focus on optimizing reaction conditions, such as the choice of solvent and base, to minimize side reactions like elimination, which can be a competing pathway, particularly with secondary alkyl halides. chemistrytalk.org

A comparative overview of these potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Reactants | Potential Advantages | Areas for Optimization |

| Fischer-Speier Esterification | 2,6-dimethyl-4-(propan-2-yloxy)benzoic acid, Ethanol | Direct formation of the ester | Catalyst development (e.g., solid acids), use of microwave irradiation |

| Williamson Ether Synthesis | Ethyl 4-hydroxy-2,6-dimethylbenzoate, Isopropyl halide | Versatile and well-established | Base and solvent selection to minimize elimination side-products |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy will be a cornerstone of its characterization.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, the isopropyl group protons, and the methyl groups on the benzene (B151609) ring. The aromatic protons' chemical shifts and splitting patterns will be influenced by the substitution pattern on the benzene ring. jove.comresearchgate.net Aryl protons typically resonate in the 6.5-8.0 ppm region. libretexts.org

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Aromatic carbons typically appear in the 120-150 ppm range. libretexts.org The symmetry of the molecule will influence the number of observed signals.

Infrared (IR) spectroscopy will be instrumental in identifying the key functional groups. A strong absorption band corresponding to the C=O stretch of the ester group is expected, typically in the region of 1700-1750 cm⁻¹. The presence of C-O stretching vibrations for the ester and ether linkages, as well as C-H stretches for the aromatic and aliphatic portions of the molecule, will also be key diagnostic features.

Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern, confirming the molecular formula.

Expansion of Computational Modeling for Complex Biological Systems

Computational modeling is an increasingly powerful tool in chemical research, enabling the prediction of molecular properties and interactions. For Ethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate, computational studies can provide valuable insights into its potential biological activity and toxicity profile.

Molecular docking studies can be employed to predict how the molecule might bind to the active sites of various enzymes or receptors. researchgate.netmdpi.comresearchgate.netmdpi.comnih.gov This can help in identifying potential biological targets and guiding the design of future derivatives with enhanced activity. For instance, docking studies have been successfully used to investigate the binding of other ester compounds to biological targets. mdpi.commdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and related compounds with their biological activities. mdpi.com This can aid in the prediction of the activity of new, unsynthesized analogues.

Computational toxicology is another important area of future research. mdpi.comnih.govtoxstrategies.com In silico methods can be used to predict the potential toxicity of the compound by modeling its metabolism and interaction with key cellular pathways. nih.govmdpi.com This can help in the early identification of potential safety concerns and guide further experimental studies.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by its constituent functional groups: the substituted aromatic ring, the ester, and the ether. While some reactivity can be predicted based on these groups, there is ample room for the exploration of novel and undiscovered reactivity patterns.

The electron-donating nature of the alkoxy and alkyl groups on the benzene ring is expected to activate it towards electrophilic aromatic substitution. The directing effects of these substituents will influence the position of substitution. Conversely, the ester group is deactivating. stackexchange.com Understanding the interplay of these electronic effects is key to controlling its derivatization.

The ester functionality is susceptible to nucleophilic acyl substitution, most notably hydrolysis to the corresponding carboxylic acid and alcohol. nih.govdocumentsdelivered.com The steric hindrance from the two ortho-methyl groups may influence the rate of this reaction.

The ether linkage, particularly the C(aryl)-O bond, is generally robust but can be cleaved under certain conditions, often requiring metal catalysis. researchgate.netrsc.org The activation of C-H bonds, especially those adjacent to the ether oxygen (α-oxy C-H bonds), is a burgeoning area of research that could lead to novel functionalization strategies. nih.govnih.govacs.org

Photochemical reactions represent a promising frontier for discovering new reactivity. Aromatic esters can undergo a variety of photochemical transformations, including photo-Fries rearrangement, cycloadditions, and photoreduction. lookchem.comrsc.orgconicet.gov.aracs.orgresearchgate.netacs.org Investigating the photochemical behavior of this compound could unveil unique reaction pathways and lead to the synthesis of novel molecular architectures.

Multidisciplinary Research Initiatives for Broader Applications

The full potential of this compound can best be realized through multidisciplinary research initiatives that bring together experts from various fields.

Collaborations between synthetic organic chemists and medicinal chemists could explore the potential of this compound as a scaffold for the development of new therapeutic agents. Such academic-industry partnerships are increasingly vital for translating basic research into tangible applications. acs.orgmrlcg.comresearchgate.net The Moulder Center for Drug Discovery Research is an example of an institution that fosters such collaborative efforts. temple.edu

In the realm of materials science, collaborations with polymer chemists and materials scientists could investigate the incorporation of this molecule into new polymers or functional materials. Its aromatic structure and functional groups could impart desirable properties such as thermal stability or specific optical characteristics.

Furthermore, joint projects with computational chemists and biochemists will be essential for building predictive models of the molecule's behavior in biological and material systems, as discussed in section 8.3. This synergistic approach, integrating experimental and theoretical methods, will be crucial for accelerating the discovery of new applications for this compound.

Q & A

Q. What are the standard synthetic protocols for Ethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate?

The compound is typically synthesized via nucleophilic substitution or esterification. For example, alkylation of a phenolic precursor (e.g., ethyl 2,4-dihydroxybenzoate) with isopropyl bromide can be performed under reflux in ethanol with a base like potassium carbonate and a catalyst such as potassium iodide. Reaction conditions (e.g., 80°C for 4 hours in DMF) and purification via column chromatography (petroleum ether/dichloromethane) are critical . Similar methodologies are used for analogous esters, such as refluxing with acetic acid as a catalyst .

Q. What purification methods are recommended for this compound?

Column chromatography on silica gel is widely employed, with solvent systems like petroleum ether/dichloromethane (4:1) to isolate the product . Recrystallization from ethanol or ethyl acetate is also effective for high-purity yields, as demonstrated in the synthesis of structurally related esters .

Q. What safety protocols should be followed during handling?

Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Avoid inhalation of vapors and direct skin contact. Store in sealed containers in dry, ventilated areas. In case of exposure, rinse affected areas with water for 15 minutes and seek medical assistance .

Q. How is the compound characterized post-synthesis?

Analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions.

- Mass spectrometry (e.g., NIST databases) for molecular weight validation .

- Elemental analysis to verify purity (e.g., %C, %H, %N matching theoretical values) .

Advanced Research Questions

Q. How can alkylation efficiency be optimized for the propan-2-yloxy group?

Optimize reaction parameters such as:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Catalyst loading : Potassium iodide (KI) improves alkyl halide reactivity via the Finkelstein mechanism .

- Temperature control : Prolonged heating (e.g., 4–6 hours at 80°C) ensures complete substitution .

Q. What mechanistic insights explain competing side reactions during synthesis?

Competing ester hydrolysis or over-alkylation may occur under acidic or high-temperature conditions. For example, acetic acid catalysis in ethanol can promote transesterification if moisture is present . Monitor reaction progress via TLC and adjust pH to neutralize residual acids.

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

- Thermal degradation : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photolability.

- Humidity effects : Hygroscopicity tests to avoid hydrolysis, as seen in related esters .

Q. Can crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SCXRD) is ideal for confirming stereochemistry and intermolecular interactions. For example, CCDC reference codes (e.g., 1901024) provide structural benchmarks for analogous esters .

Q. How to address contradictory bioactivity data in preliminary assays?

Validate results using:

- Dose-response curves to rule out cytotoxicity artifacts.

- Control experiments (e.g., solvent-only controls) to isolate compound-specific effects.

- Replicate studies under standardized conditions (e.g., fixed pH and temperature) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Alkylation

| Parameter | Optimal Range | Reference |

|---|---|---|

| Solvent | DMF or ethanol | |

| Temperature | 80°C | |

| Catalyst | KI (0.1–0.5 equiv) | |

| Reaction Time | 4–6 hours |

Q. Table 2: Analytical Techniques for Validation

| Technique | Application | Example Data Source |

|---|---|---|

| ¹H/¹³C NMR | Substituent positions | |

| SCXRD | Crystal structure | |

| Elemental Analysis | Purity verification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.